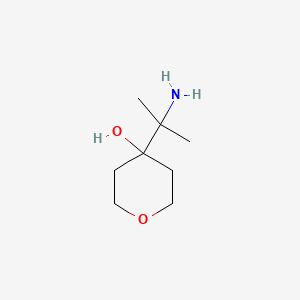

4-(2-Aminopropan-2-yl)oxan-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

4-(2-aminopropan-2-yl)oxan-4-ol |

InChI |

InChI=1S/C8H17NO2/c1-7(2,9)8(10)3-5-11-6-4-8/h10H,3-6,9H2,1-2H3 |

InChI Key |

DRTUQBAOEUHXMO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1(CCOCC1)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Aminopropan 2 Yl Oxan 4 Ol and Analogues

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 4-(2-aminopropan-2-yl)oxan-4-ol, the key disconnections involve breaking the molecule down at strategic points to identify logical precursors.

Strategies for Oxane Ring Construction

The oxane (tetrahydropyran) ring is a common motif in many biologically active compounds. Its construction can be approached in several ways. One common strategy is the Prins cyclization, which involves the reaction of an aldehyde with a homoallylic alcohol. google.com Other methods include intramolecular Williamson ether synthesis from a suitably substituted halo-alcohol, or ring-closing metathesis of a diene followed by reduction and etherification. The choice of strategy often depends on the desired substitution pattern on the oxane ring.

Approaches for Introducing the Aminopropanol (B1366323) Moiety

The 2-aminopropan-2-ol (B1621698) moiety presents its own synthetic challenges. This vicinal amino alcohol can be synthesized through various routes. researchgate.net One common method involves the ring-opening of a suitable epoxide with an amine or an ammonia (B1221849) equivalent. Alternatively, the reduction of an α-amino ketone or the amination of a diol can also yield the desired aminopropanol structure. nih.govgoogle.com The synthesis of related 2-substituted 2-aminopropane-1,3-diols has been explored for their immunosuppressive activities. nih.gov

Installation of the Quaternary Carbon at C4

A significant challenge in the synthesis of the target molecule is the creation of the quaternary carbon at the C4 position of the oxane ring. The formation of quaternary carbon centers is often difficult due to steric hindrance. nih.gov One effective method is the addition of a Grignard or organolithium reagent to a ketone precursor, such as oxan-4-one. nih.gov Other advanced methods include catalytic hydroformylation, although this can be challenging for creating quaternary centers. nih.gov

Classical and Modern Synthetic Approaches

Both well-established and contemporary synthetic methods can be employed to construct this compound and its analogues.

Multi-Step Synthesis Pathways

The synthesis of complex molecules like the target compound typically involves a multi-step sequence. nih.gov These pathways are designed to build the molecule piece by piece, with each step adding a new functional group or part of the carbon skeleton.

A key intermediate in the synthesis of this compound is the oxan-4-ol core. This can be readily prepared from 4-oxotetrahydropyran (also known as tetrahydropyran-4-one). chemspider.com The synthesis of the target molecule can be envisioned through the reaction of 4-oxotetrahydropyran with a suitable nucleophile to introduce the 2-aminopropan-2-yl group.

A plausible synthetic route would involve the reaction of 4-oxotetrahydropyran with a protected form of 2-amino-2-lithiopropane or a related organometallic reagent. The protecting group on the amine would be necessary to prevent it from reacting with the organolithium reagent. Following the addition to the ketone, a deprotection step would yield the final product.

Alternatively, a Reformatsky-type reaction could be employed, using a protected α-amino ester and a suitable metal, to react with 4-oxotetrahydropyran. Subsequent reduction of the ester and deprotection would provide the desired aminopropanol side chain.

The following table outlines a hypothetical multi-step synthesis starting from 4-oxotetrahydropyran:

| Step | Reactant(s) | Reagent(s) | Product | Description |

| 1 | 4-Oxotetrahydropyran, Protected 2-bromopropane | Magnesium (Mg) | Protected 4-(propan-2-yl)oxan-4-ol | Grignard reaction to form the tertiary alcohol. |

| 2 | Protected 4-(propan-2-yl)oxan-4-ol | Oxidizing agent | Protected 4-(2-oxopropan-2-yl)oxane | Oxidation of the secondary alcohol to a ketone. |

| 3 | Protected 4-(2-oxopropan-2-yl)oxane | Ammonia, Reducing agent | Protected this compound | Reductive amination to introduce the amino group. |

| 4 | Protected this compound | Deprotecting agent | This compound | Removal of the protecting group to yield the final product. |

This table represents a conceptual pathway and the actual reagents and conditions would need to be optimized based on experimental findings.

Aminopropanol Moiety Synthesis and Attachment

Another significant strategy revolves around the use of nitroalkanes. For instance, the Henry reaction, which involves the condensation of a nitroalkane with an aldehyde or ketone, can be employed. The resulting nitro alcohol can then be reduced to the corresponding amino alcohol. This method is particularly useful for creating substituted aminopropanol derivatives.

The incorporation of the aminopropanol group onto the oxane ring is typically achieved through the reaction of a ketone precursor on the ring with a lithiated or Grignard reagent derived from a protected aminopropane. For example, a protected 2-amino-2-methylpropane derivative can be deprotonated with a strong base to form a nucleophile that then attacks the carbonyl group on the oxane ring.

Furthermore, direct amination techniques have been explored. These can involve the use of specialized reagents that introduce the amino group in a more direct fashion, sometimes with the aid of a catalyst. The choice of method often depends on the desired stereochemistry and the compatibility with other functional groups present in the molecule.

Convergent and Linear Synthesis Strategies

Both convergent and linear strategies have been applied to the synthesis of this compound and its analogues.

| Strategy | Description | Advantages | Disadvantages |

| Linear | Step-by-step assembly of the molecule from a single starting material. | Conceptually simple, easier to plan. | Lower overall yield for long sequences, potential for material loss at each step. |

| Convergent | Independent synthesis of key fragments followed by their coupling. | Higher overall yields, allows for parallel synthesis of fragments, easier to purify intermediates. | Requires more complex planning and optimization of the fragment coupling step. |

Cascade and Tandem Reactions

Cascade and tandem reactions, where multiple bond-forming events occur in a single operation, offer an elegant and efficient approach to constructing complex molecules like tetrahydropyran (B127337) derivatives. One notable example is the Prins–Friedel–Crafts cascade. This reaction sequence can be used to form the tetrahydropyran ring and introduce substituents in a highly controlled manner.

The process typically begins with a Prins cyclization, where an alkene and an aldehyde react in the presence of a Lewis acid to form a tetrahydropyran ring. This is followed by an intramolecular Friedel–Crafts-type reaction that can create additional complexity and functionalization on the newly formed ring. While not directly reported for this compound itself, this methodology has been successfully applied to the synthesis of structurally related tetrahydropyran derivatives, demonstrating its potential for creating the core structure of the target molecule.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is becoming increasingly important in the synthesis of pharmaceutical compounds. For the synthesis of this compound and its analogues, several green chemistry strategies can be considered.

One key principle is the use of safer solvents. Researchers are actively exploring the replacement of hazardous solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. Another important aspect is atom economy, which seeks to maximize the incorporation of all materials used in the synthesis into the final product. Cascade reactions, as discussed previously, are inherently more atom-economical as they reduce the number of separate purification and isolation steps.

The use of catalysts, particularly biocatalysts or reusable heterogeneous catalysts, can also contribute to a greener synthesis. These catalysts can promote reactions under milder conditions and can often be recovered and reused, reducing waste.

Gram-Scale Synthesis Considerations

Scaling up the synthesis of a complex molecule like this compound from the laboratory to a gram-scale or larger presents several challenges. One of the primary concerns is the management of reaction exotherms, especially for reactions involving organometallic reagents or energetic intermediates.

Purification at a larger scale can also be problematic. Chromatographic methods that are convenient in the lab may become impractical and costly on a larger scale. Therefore, the development of crystallization or extraction procedures for purification is often necessary.

The availability and cost of starting materials and reagents also become more significant factors at a larger scale. A route that is feasible in the lab may not be economically viable for large-scale production.

Stereoselective Synthesis and Chiral Control

The stereochemistry of this compound is a critical aspect of its chemical properties. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Enantioselective and Diastereoselective Methods

Enantioselective Synthesis: Enantioselective methods aim to produce a single enantiomer of a chiral molecule. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool material. For the synthesis of this compound, an enantioselective approach might involve an asymmetric version of the Prins cyclization to establish the stereochemistry of the tetrahydropyran ring. Alternatively, a kinetic resolution of a racemic intermediate could be employed to separate the desired enantiomer.

Diastereoselective Synthesis: Diastereoselective methods are used to control the relative stereochemistry of multiple stereocenters within a molecule. In the context of this compound, this would involve controlling the stereochemistry at the 4-position of the oxane ring relative to any other stereocenters present. This can be achieved through substrate control, where the existing stereochemistry of the molecule directs the stereochemical outcome of a subsequent reaction. For example, the addition of the aminopropanol side chain to the ketone precursor could be directed by the stereochemistry of the tetrahydropyran ring.

| Stereoselective Method | Description | Application Example |

| Enantioselective | Preferential formation of one enantiomer over the other. | Asymmetric Prins cyclization to form a chiral tetrahydropyran ring. |

| Diastereoselective | Preferential formation of one diastereomer over others. | Substrate-controlled addition of a Grignard reagent to a chiral ketone. |

Chiral Auxiliaries and Catalysts in Oxane and Aminopropanol Derivatives

The asymmetric synthesis of complex molecules like this compound hinges on methodologies that can selectively produce one enantiomer over another. This is achieved primarily through the use of chiral auxiliaries and catalysts, which create a chiral environment for the reaction, influencing the stereochemical outcome. wikipedia.orgyork.ac.uk

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. york.ac.uk Once the desired stereocenter is created, the auxiliary is removed for potential reuse. wikipedia.orgthieme-connect.com Widely used examples include Evans' oxazolidinones and carbohydrate-derived auxiliaries, which have proven effective in numerous asymmetric transformations, including alkylations and aldol (B89426) reactions that set key stereocenters in complex natural products. wikipedia.orgresearchgate.netresearchgate.net For instance, auxiliaries derived from readily available natural sources like carbohydrates can be attached to a substrate to form intermediates that react with high diastereoselectivity due to steric hindrance. thieme-connect.com

Catalytic methods are often more efficient and atom-economical. In the context of oxane and aminopropanol derivatives, several classes of chiral catalysts are employed.

Chiral Acid Catalysis : Chiral Brønsted acids, such as derivatives of phosphoric acid or camphor-sulphonic acid, are effective in catalyzing cyclization reactions. nsf.govgoogle.com For example, the asymmetric Prins cyclization between a homoallylic alcohol and an aldehyde can be catalyzed by a chiral acid to produce substituted tetrahydropyrans (oxanes) with high enantioselectivity. google.com This approach is crucial for establishing the stereochemistry of the oxane ring system.

Transition Metal Catalysis : Transition metal complexes featuring chiral ligands are powerful tools for a variety of asymmetric transformations.

Iridium Catalysis : The synthesis of β-amino α-tertiary alcohols, a core feature of the target molecule, can be achieved via the iridium-catalyzed amination of racemic α-tertiary 1,2-diols. nih.gov This reaction often proceeds through a "borrowing hydrogen" pathway, mediated by a chiral phosphoric acid, to deliver the product with excellent yield and high enantioselectivity. nih.gov

Ruthenium Catalysis : Asymmetric transfer hydrogenation, frequently utilizing ruthenium catalysts with chiral ligands, is a well-established method for the reduction of ketones to chiral alcohols, including the synthesis of chiral 1,2-amino alcohols from α-ketoamines. acs.org

Osmium Catalysis : The Sharpless asymmetric dihydroxylation and aminohydroxylation reactions, which use osmium tetroxide with chiral ligands, provide a reliable route to vicinal diols and amino alcohols, respectively. wikipedia.org

Copper Catalysis : Copper-catalyzed enantioselective additions of organometallic reagents to ketones and ketimines are used to construct chiral tertiary alcohols and α-tertiary amines. acs.org

Organocatalysis : The use of small organic molecules as catalysts has gained significant traction. Simple, chiral primary β-amino alcohols, derived from natural amino acids, can act as efficient organocatalysts for various C-C bond-forming reactions. rsc.org These catalysts often operate via hydrogen bonding and other non-covalent interactions to control the stereochemical outcome of the reaction. rsc.org

The table below summarizes various catalytic systems relevant to the synthesis of chiral oxane and aminopropanol derivatives.

| Catalyst System | Chiral Component | Transformation | Substrate Type | Reference |

| Iridium / Chiral Phosphoric Acid | Chiral Phosphoric Acid | Asymmetric Amination | Racemic α-tertiary 1,2-diols | nih.gov |

| Ruthenium / Chiral Ligand | Chiral Diamine/Amino Alcohol | Asymmetric Transfer Hydrogenation | α-Ketoamines | acs.org |

| Chiral Brønsted Acid | Camphor-sulphonic Acid | Asymmetric Prins Cyclization | Aldehydes, Homoallylic Alcohols | google.com |

| Osmium Tetroxide / Chiral Ligand | Dihydroquinidine/Dihydroquinine derivatives | Asymmetric Dihydroxylation/Aminohydroxylation | Alkenes | wikipedia.org |

| β-Amino Alcohol | Amino acid-derived | Asymmetric Michael Addition | β-Keto esters, Nitroalkenes | rsc.org |

| Copper / Chiral Ligand | Chiral Phosphine | Enantioselective Reductive Coupling | Ketones | acs.org |

Isolation and Resolution of Stereoisomers

When an asymmetric synthesis is not employed or does not yield a product with 100% enantiomeric excess (ee), the separation of the resulting racemic or diastereomeric mixture is required. This process is known as resolution.

Classical Resolution via Diastereomer Formation A common and long-standing method for resolving a racemic mixture of amines involves reacting it with an enantiomerically pure chiral acid. youtube.com This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. youtube.com After separation, the individual diastereomeric salts are treated with a base to liberate the resolved, enantiomerically pure amine. A similar strategy applies to racemic alcohols, which can be esterified with a chiral acid. youtube.com

Chromatographic Resolution Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for separating enantiomers. This is achieved by using a chiral stationary phase (CSP). nih.gov The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus separation. For the resolution of vicinal amino alcohols, polysaccharide-based CSPs, such as those found in Chiralpak® columns, have proven to be highly effective, allowing for the separation of enantiomers with greater than 99% ee on a preparative scale. nih.gov

Other Resolution Techniques Beyond classical crystallization and chiral chromatography, other methods exist for resolving enantiomers.

Fractional Reactive Extraction : This technique uses a chiral selector (extractant) to selectively form a complex with one enantiomer, allowing it to be extracted from one liquid phase into another. utwente.nl

Kinetic Resolution : In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, leaving the unreacted substrate enriched in the slower-reacting enantiomer. The iridium-catalyzed amination mentioned previously can proceed via a dynamic kinetic resolution pathway. nih.gov

The success of any resolution is quantified by the enantiomeric excess (ee) of the separated products. Modern analytical techniques, including chiral HPLC and sensitive fluorescence-based assays, are used to accurately determine the ee of chiral compounds like diols and amino alcohols. nih.govnih.gov

The following table outlines common methods for the resolution of stereoisomers.

| Resolution Method | Principle | Chiral Agent | Compound Class | Reference |

| Fractional Crystallization | Formation of separable diastereomeric salts | Chiral Acid (e.g., Tartaric Acid) | Racemic Amines | youtube.com |

| Chiral HPLC | Differential interaction with a chiral surface | Chiral Stationary Phase (e.g., Chiralpak®) | Racemic Amino Alcohols | nih.gov |

| Fractional Reactive Extraction | Enantioselective complexation and phase transfer | Chiral Selector (e.g., Azophenolic Crown Ether) | Amines, Amino Alcohols | utwente.nl |

Advanced Spectroscopic Analysis of 4 2 Aminopropan 2 Yl Oxan 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a comprehensive picture of the molecular structure can be assembled.

The oxane (tetrahydropyran) ring protons are expected to appear as complex multiplets due to their diastereotopic nature and spin-spin coupling. The axial and equatorial protons on the same carbon are chemically non-equivalent and will show geminal coupling. Additionally, they will exhibit vicinal coupling with adjacent protons. Based on data from similar tetrahydropyran-4-ol structures, the protons on carbons adjacent to the ring oxygen (C2 and C6) are expected to be the most deshielded, appearing in the range of δ 3.5-4.0 ppm. The protons on the carbons beta to the oxygen (C3 and C5) would likely resonate further upfield, between δ 1.5-2.0 ppm.

The aminopropan-2-yl group will also give rise to characteristic signals. The two methyl groups are chemically equivalent and are expected to produce a sharp singlet in the upfield region, likely around δ 1.2-1.5 ppm, due to the absence of adjacent protons to couple with. The methylene protons (CH₂) of the aminopropan-2-yl group, being adjacent to the amino group, would likely appear as a singlet around δ 2.7-3.0 ppm. The protons of the primary amine (NH₂) and the tertiary alcohol (OH) are expected to be broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

Predicted ¹H NMR Data for 4-(2-Aminopropan-2-yl)oxan-4-ol

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H2, H6 (axial & equatorial) | 3.5 - 4.0 | m | - |

| H3, H5 (axial & equatorial) | 1.5 - 2.0 | m | - |

| -C(CH₃)₂ | 1.2 - 1.5 | s | - |

| -C(NH₂)-CH₂- | 2.7 - 3.0 | s | - |

| -OH | variable | br s | - |

| -NH₂ | variable | br s | - |

Note: This is a predictive table based on analogous structures. Actual experimental values may vary.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. In this compound, eight distinct carbon signals are anticipated.

The carbons of the oxane ring will have chemical shifts influenced by the ring oxygen. The carbons bonded to the oxygen (C2 and C6) are expected to be the most downfield of the ring carbons, likely in the range of δ 60-70 ppm. The carbons at the C3 and C5 positions would appear further upfield, around δ 30-40 ppm.

A key feature of the ¹³C NMR spectrum will be the signals from the quaternary carbons. The carbon atom of the oxane ring bearing the hydroxyl and the aminopropan-2-yl groups (C4) is a quaternary carbon and is expected to have a chemical shift in the range of δ 70-80 ppm. The second quaternary carbon, within the aminopropan-2-yl side chain and bonded to the two methyl groups and the amino group, is also expected in a distinct region, likely around δ 50-60 ppm. The two equivalent methyl carbons will produce a single signal in the upfield region, around δ 25-30 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2, C6 | 60 - 70 |

| C3, C5 | 30 - 40 |

| C4 (quaternary) | 70 - 80 |

| -C (CH₃)₂NH₂ (quaternary) | 50 - 60 |

| -C(C H₃)₂ | 25 - 30 |

| -C H₂-NH₂ | 40 - 50 |

Note: This is a predictive table based on analogous structures. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals, especially for the complex spin systems of the oxane ring, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For the oxane ring, cross-peaks would be observed between the protons on C2 and C3, and between the protons on C5 and C6, confirming their connectivity. The absence of COSY correlations for the methyl and methylene protons of the aminopropan-2-yl group would confirm them as isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the direct assignment of the protonated carbons in the molecule. For instance, the proton signals in the δ 3.5-4.0 ppm range would correlate with the carbon signals at δ 60-70 ppm, confirming them as the C2/C6 positions.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying and assigning quaternary carbons. For example, the methyl protons (around δ 1.2-1.5 ppm) would show HMBC correlations to the quaternary carbon of the aminopropan-2-yl group (predicted at δ 50-60 ppm) and the methylene carbon. The protons on C3 and C5 of the oxane ring would show correlations to the quaternary carbon C4 (predicted at δ 70-80 ppm), confirming its position.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry, typically using electrospray ionization (ESI) in positive ion mode, would be employed to determine the exact mass of the protonated molecule [M+H]⁺. The molecular formula of this compound is C₈H₁₇NO₂. The calculated exact mass of the neutral molecule is 159.1259. Therefore, the expected m/z value for the protonated molecule [C₈H₁₈NO₂]⁺ would be approximately 160.1332. HRMS can measure this value with high accuracy, allowing for the unambiguous determination of the elemental composition.

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₈H₁₈NO₂⁺ | 160.1332 |

Note: This is a calculated value. Experimental values are typically reported to four or more decimal places.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For this compound, several characteristic fragmentation pathways can be predicted.

A common fragmentation for alcohols is the loss of a water molecule (H₂O), which would result in a fragment ion at m/z 142.1226. Another likely fragmentation would be the cleavage of the C-C bond between the oxane ring and the aminopropan-2-yl side chain. This could lead to the formation of a resonance-stabilized ion from the side chain. Alpha-cleavage adjacent to the amino group is also a common fragmentation pathway for amines.

Higher-energy collision-induced dissociation (HCD) would provide more extensive fragmentation, potentially leading to the cleavage of the oxane ring itself. The analysis of these fragmentation patterns would allow for the confirmation of the connectivity of the different parts of the molecule.

Predicted Key MS/MS Fragments for [C₈H₁₈NO₂]⁺

| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 142.1226 | H₂O | [C₈H₁₆NO]⁺ |

| 102.0681 | C₃H₇N | [C₅H₁₀O₂]⁺ (protonated oxan-4-one) |

| 58.0651 | C₅H₁₀O₂ | [C₃H₈N]⁺ (protonated 2-aminopropane) |

Ionization Techniques and Modes (e.g., electrospray ionization in positive and negative modes)

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing polar molecules like this compound, as it typically keeps the molecule intact. nebiolab.comwikipedia.org Analysis can be performed in both positive and negative ionization modes, yielding complementary information.

Positive Ion Mode (ESI+): In positive mode, the primary amine group is the most likely site for protonation due to the lone pair of electrons on the nitrogen atom. This results in the formation of a protonated molecule, [M+H]⁺. The acidic conditions often used in ESI+, such as the addition of 0.1% formic acid to the mobile phase, facilitate this process. illinois.edu The tertiary alcohol group is less likely to be protonated. The resulting mass spectrum would be expected to show a prominent peak corresponding to the mass-to-charge ratio (m/z) of this [M+H]⁺ ion. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed, especially if salts are present in the sample or mobile phase.

Negative Ion Mode (ESI-): In negative ion mode, ionization typically occurs through deprotonation. The tertiary hydroxyl group is the most acidic proton in the molecule and is the expected site of deprotonation to form the [M-H]⁻ ion. nebiolab.com Basic mobile phase conditions, often achieved by adding a volatile base like ammonium hydroxide, can enhance the formation of this ion. nebiolab.comillinois.edu While amines can be analyzed in negative mode, it is less common, and the sensitivity for the deprotonated amine would be significantly lower than for the deprotonated alcohol. The major advantage of operating in negative ion mode can be a reduction in background noise compared to positive mode. acs.org

For molecules that can be ionized in both modes, the choice of which mode to use depends on factors like sensitivity and background interference. acs.org

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups within a molecule by probing their vibrational modes.

The structure of this compound contains several key functional groups whose characteristic vibrations can be predicted.

O-H and N-H Stretching: The high-frequency region of the IR spectrum is particularly informative. The primary amine (-NH₂) group will exhibit two distinct N-H stretching bands: an asymmetric stretch typically between 3380-3350 cm⁻¹ and a symmetric stretch from 3310-3280 cm⁻¹ for aliphatic amines. spectroscopyonline.com These N-H stretching bands are generally weaker and sharper than O-H bands. orgchemboulder.com The tertiary alcohol (-OH) group gives rise to a very strong and broad O-H stretching band, typically in the 3500-3200 cm⁻¹ range, due to intermolecular hydrogen bonding. adichemistry.comspectroscopyonline.comlibretexts.org The significant broadness of the O-H band is a key distinguishing feature. libretexts.org

N-H Bending: Primary amines show a characteristic NH₂ scissoring (bending) vibration in the region of 1650-1580 cm⁻¹. orgchemboulder.comspcmc.ac.inlibretexts.org Additionally, a broad N-H wagging band can often be observed in the 910-665 cm⁻¹ range. orgchemboulder.com

C-O and C-N Vibrations: The fingerprint region of the spectrum contains vibrations from the carbon skeleton. A strong C-O stretching vibration for a tertiary alcohol is expected to appear in the 1210-1100 cm⁻¹ range. spectroscopyonline.com The C-N stretching vibration for an aliphatic amine typically appears as a medium to weak band between 1250-1020 cm⁻¹. orgchemboulder.comspcmc.ac.inlibretexts.org

Oxane Ring Vibrations: The oxane (tetrahydropyran) ring will contribute several C-C and C-O-C stretching and bending vibrations throughout the fingerprint region. For example, studies on tetrahydrofuran, a similar five-membered oxygenated ring, show characteristic C-O-C bending vibrations between 580 and 670 cm⁻¹. mdpi.com

In Raman spectroscopy, the non-polar bonds and symmetric vibrations are often more intense. Therefore, C-C bond vibrations within the oxane ring and the propane backbone would be expected to show strong Raman signals.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Tertiary Alcohol (O-H) | Stretching | 3500 - 3200 | Strong, Broad |

| Primary Amine (N-H) | Asymmetric Stretching | 3380 - 3350 | Medium |

| Symmetric Stretching | 3310 - 3280 | Medium | |

| Bending (Scissoring) | 1650 - 1580 | Medium to Strong | |

| Tertiary Alcohol (C-O) | Stretching | 1210 - 1100 | Strong |

| Aliphatic Amine (C-N) | Stretching | 1250 - 1020 | Weak to Medium |

X-ray Crystallography for Solid-State Structure Determination

A key feature of the crystal structure would be the extensive network of intermolecular hydrogen bonds. nih.gov The primary amine and the hydroxyl group are both excellent hydrogen bond donors and acceptors. uci.edu One would expect to observe strong hydrogen bonds of the type N-H···O and O-H···N, linking adjacent molecules into a complex three-dimensional lattice. mdpi.com The oxygen atom of the oxane ring could also act as a hydrogen bond acceptor. These interactions govern the crystal packing and are crucial for the stability of the crystalline solid. nih.govdtic.mil

Computational Chemistry and Theoretical Studies of 4 2 Aminopropan 2 Yl Oxan 4 Ol

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are pivotal in determining the three-dimensional arrangement of atoms in a molecule and the relative energies of its different spatial orientations, known as conformers. For a flexible molecule like 4-(2-aminopropan-2-yl)oxan-4-ol, which contains a six-membered oxane ring and a rotatable side chain, understanding its conformational landscape is fundamental.

Energy Minimization and Conformational Sampling

To identify the most stable conformers of this compound, a systematic conformational search followed by energy minimization is typically performed. This process involves exploring the potential energy surface of the molecule to locate its energy minima. Computational methods such as molecular mechanics (using force fields like MMFF94 or AMBER) or, for higher accuracy, quantum mechanics methods like Density Functional Theory (DFT), are employed.

A conformational search can be initiated using methods like Monte Carlo or systematic rotor searches. Once a set of unique conformers is generated, their geometries are optimized to find the nearest local energy minimum. The relative energies of these minimized conformers are then calculated to determine their thermodynamic populations at a given temperature, often using a Boltzmann distribution.

Illustrative Data Table for Conformational Energies:

Below is a hypothetical table representing the results of a conformational analysis, showcasing the relative energies of the most stable conformers of this compound. These values are typically calculated using DFT at a level of theory such as B3LYP/6-31G(d).

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| 1 | 0.00 | 75.3 |

| 2 | 1.25 | 13.5 |

| 3 | 2.10 | 5.8 |

| 4 | 3.50 | 5.4 |

Note: This data is illustrative and intended to represent typical results from such a study.

Ring Conformations of the Oxane Moiety

The oxane (tetrahydropyran) ring in this compound predominantly adopts a chair conformation to minimize angular and torsional strain. However, other conformations like the boat and twist-boat are also possible, though they are generally higher in energy. The substituents on the ring significantly influence the preference for a particular chair conformation.

In the case of this compound, the bulky 2-aminopropan-2-yl and hydroxyl groups are attached to the same carbon atom (C4). This substitution pattern leads to two primary chair conformations where these substituents can be either axial or equatorial. Computational studies on similar substituted piperidines and oxanes have shown that the conformational preference is a delicate balance of steric hindrance, intramolecular hydrogen bonding, and solvent effects. researchgate.netresearchgate.net For instance, an intramolecular hydrogen bond between the axial hydroxyl group and the nitrogen of the amino group could stabilize a conformation that might otherwise be sterically disfavored.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of this compound, which are essential for predicting its reactivity and spectroscopic characteristics.

Electronic Structure and Bonding Analysis

DFT calculations are commonly used to investigate the electronic structure, including the distribution of electron density, molecular orbitals, and electrostatic potential. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) helps in identifying the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

Natural Bond Orbital (NBO) analysis can further elucidate the bonding within the molecule, quantifying the strength of bonds and identifying important electronic interactions such as hyperconjugation. For this compound, NBO analysis could reveal the nature of the C-N, C-O, and C-C bonds, as well as the extent of any intramolecular hydrogen bonding.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. rsc.org

The theoretical chemical shifts for the ¹H and ¹³C nuclei of this compound can be calculated for its various low-energy conformers. By comparing the Boltzmann-averaged predicted spectra with experimental data, it is possible to gain a more accurate picture of the conformational equilibrium in solution. researchgate.net

Illustrative Data Table for Predicted vs. Experimental ¹³C NMR Chemical Shifts:

This table presents a hypothetical comparison of calculated and experimental ¹³C NMR chemical shifts for the major conformer of this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C(CH₃)₂ | 28.5 | 28.1 |

| C(NH₂) | 52.1 | 51.7 |

| C4(OH) | 71.3 | 70.9 |

| C3, C5 | 35.8 | 35.4 |

| C2, C6 | 63.2 | 62.8 |

Note: This data is illustrative. The predicted values are typically obtained using the GIAO-DFT method.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in exploring potential reaction pathways and understanding the mechanisms of chemical transformations. For this compound, several reactions could be of interest, such as nucleophilic substitutions, eliminations, or ring-opening reactions.

By mapping the potential energy surface for a proposed reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and characterized. The calculation of the activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.

For example, the mechanism of a dehydration reaction of this compound, leading to an unsaturated product, could be investigated. Computational methods would be used to identify the transition state for the removal of the hydroxyl group and a neighboring proton. Similarly, the study of the N-alkylation of the amino group with an alcohol could be modeled, providing insights into the catalytic cycle and the role of various intermediates. acs.org The Intrinsic Reaction Coordinate (IRC) method can be used to confirm that a calculated transition state correctly connects the reactants and products on the potential energy surface. medcraveebooks.com

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstone methodologies in computational drug discovery and medicinal chemistry. nih.govnih.gov These techniques aim to correlate the structural or physicochemical properties of compounds with their biological activities. While specific SAR or QSAR studies for this compound are not yet prevalent in published literature, the principles of these methods can be applied to understand its potential biological effects and to design novel analogs.

Ligand-Based Screening: In the absence of a known 3D structure of a biological target, ligand-based virtual screening serves as a powerful tool. nih.gov This approach utilizes the information from known active compounds to identify new molecules with similar properties from large chemical libraries. nih.govnih.gov For this compound, a ligand-based screening campaign would involve using its 3D structure as a query to search for compounds with similar shape and chemical features. This can lead to the discovery of molecules that might share a similar mechanism of action.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are built by calculating molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. For a series of analogs of this compound, a QSAR model could predict the activity of unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net

A hypothetical QSAR study on a series of amino-tetrahydropyran derivatives, including this compound, might involve the descriptors outlined in the table below.

| Descriptor Type | Specific Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Could influence interactions with polar residues in a binding site. |

| Partial Charges on Atoms | Important for electrostatic interactions and hydrogen bonding. | |

| Steric | Molecular Volume | Can determine the fit of the molecule within a binding pocket. |

| Surface Area | Relates to the extent of interaction with the target. | |

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions. |

By systematically modifying the substituents on the oxane ring or the aminopropane side chain and correlating these changes with biological activity, a predictive QSAR model could be developed.

Database Integration and Chemoinformatics

The integration of chemical compounds into structural databases is fundamental for modern chemoinformatics and drug discovery. These databases serve as vast repositories of chemical information, enabling researchers to search for compounds, analyze their properties, and perform large-scale computational studies.

The compound this compound is registered in several major chemical databases, including PubChem and those maintained by commercial suppliers. nih.govsigmaaldrich.com Its presence in these databases ensures that its structural and basic physicochemical data are accessible to the global scientific community.

ChEBI (Chemical Entities of Biological Interest): ChEBI is a freely available dictionary of molecular entities focused on 'small' chemical compounds. The inclusion of this compound in a database like ChEBI would provide standardized nomenclature, ontological classification, and links to other relevant databases, thereby enhancing its utility in bioinformatics and systems biology research. While not explicitly detailed, its integration would follow standard protocols for chemical data curation.

The table below summarizes the key identifiers for this compound in a major public database.

| Database | Compound Identifier | Molecular Formula | InChIKey |

| PubChem | CID 105431265 | C8H17NO2 | DRTUQBAOEUHXMO-UHFFFAOYSA-N |

The availability of this information in a structured format is crucial for chemoinformatics applications such as similarity searching, clustering, and the development of machine learning models to predict biological activities and properties. As research on this compound and its analogs progresses, the richness of data associated with it in these databases is expected to grow, further enabling its exploration through computational methods.

Molecular Interactions and Recognition Mechanisms

Supramolecular Chemistry and Self-Assembly

There is currently no published research specifically detailing the supramolecular chemistry or self-assembly properties of 4-(2-Aminopropan-2-yl)oxan-4-ol. The following subsections are based on the theoretical potential of its functional groups.

The presence of both hydrogen bond donors (the amine and hydroxyl groups) and acceptors (the oxygen atom in the oxane ring and the nitrogen of the amine group) suggests that this compound has the capacity to form extensive hydrogen bonding networks. nih.gov These could occur both intramolecularly, between the amine and hydroxyl groups, and intermolecularly, leading to the formation of dimers, oligomers, or larger self-assembled structures. The geometry of the oxane ring would play a crucial role in directing the vectors of these hydrogen bonds.

Under physiological conditions, the primary amine group can be protonated, forming a cation. This cation could potentially engage in cation-π interactions with aromatic systems of other molecules. nih.gov Cation-π interactions are significant non-covalent forces in molecular recognition, particularly in biological systems. nih.gov However, without an aromatic moiety within its own structure, this interaction would be limited to intermolecular associations. Other potential non-covalent interactions could include dipole-dipole interactions and van der Waals forces.

Interactions with Defined Biological Targets (In Vitro Studies)

No specific in vitro studies on the interaction of this compound with biological targets such as enzymes or receptors have been found in the public domain. The information below is therefore speculative and based on the compound's structural motifs which are present in some biologically active molecules. nih.govgoogle.comnih.govchemicalbook.comresearchgate.net

There is no available data from binding affinity studies for this compound. To determine if this compound has any affinity for biological targets, a comprehensive screening against various enzymes and receptors would be necessary.

Without evidence of binding to a specific protein, it is not possible to discuss the modulation of protein-ligand interactions by this compound.

Stereochemical Influence on Molecular Recognition

The carbon atom of the oxane ring to which the aminopropyl and hydroxyl groups are attached is a stereocenter. Therefore, this compound can exist as a pair of enantiomers. The absolute configuration of this stereocenter would undoubtedly have a profound influence on its interaction with other chiral molecules, such as proteins and enzymes. It is well-established that enantiomers of a chiral compound can exhibit significantly different biological activities. researchgate.netmdpi.commdpi.comresearchgate.net However, studies on the chiral separation of this compound and the differential biological activities of its enantiomers have not been reported.

Advanced Analytical Methodologies for 4 2 Aminopropan 2 Yl Oxan 4 Ol

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating and purifying components from a mixture. For 4-(2-aminopropan-2-yl)oxan-4-ol, various chromatographic methods are employed to assess its purity and resolve its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile compounds like this compound. Due to the presence of a stereocenter at the C4 position of the oxane ring, chiral HPLC is also essential for separating its enantiomers.

For general purity assessment, a reversed-phase HPLC method is typically suitable. The basic nature of the primary amine group requires careful optimization of the mobile phase to achieve good peak symmetry and resolution. This often involves the use of a pH modifier.

For chiral separation, specialized chiral stationary phases (CSPs) are necessary. Polysaccharide-based columns, for instance, are effective in resolving enantiomers of various compounds, including those with amine and alcohol functionalities. researchgate.net The separation is influenced by the type and concentration of alcohol modifiers in the mobile phase. researchgate.net

| Parameter | Purity Assessment (Reversed-Phase) | Chiral Separation (Normal-Phase) |

|---|---|---|

| Column | C18 (e.g., Zorbax SB-C18, 100 mm x 2.1 mm, 3.5 µm) nih.gov | Chiral Stationary Phase (e.g., Chiralcel® OD-H) researchgate.net |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water with 0.1% Formic Acid nih.gov | Hexane with an alcohol modifier (e.g., Isopropanol or Ethanol) |

| Flow Rate | 0.2 - 0.5 mL/min nih.gov | 0.5 - 1.0 mL/min |

| Detection | UV (at low wavelength, e.g., 210 nm) or Charged Aerosol Detector (CAD) | UV (at low wavelength, e.g., 210 nm) |

| Column Temperature | 25 - 45 °C researchgate.net | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While the target compound contains polar hydroxyl and amino groups that can lead to a high boiling point and potential thermal degradation, GC analysis is feasible, often following a derivatization step. Derivatization, such as silylation, converts the polar -OH and -NH2 groups into less polar and more volatile silyl (B83357) ethers and amines, respectively, improving chromatographic performance. GC analysis of similar tetrahydropyran-4-ol structures has been performed on non-polar capillary columns. nist.gov

| Parameter | Condition |

|---|---|

| Column | Non-polar or medium-polarity capillary column (e.g., 5% Phenyl Methyl Siloxane, HP-5MS) nist.govamazonaws.com |

| Carrier Gas | Helium or Hydrogen amazonaws.com |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 50-100 °C, ramped to 250-300 °C nist.govamazonaws.com |

| Detector | Flame Ionization Detector (FID) |

| Sample Preparation | Derivatization (e.g., with BSTFA) may be required |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, identifying compounds, and determining purity. nih.gov For this compound, a silica (B1680970) gel plate is a suitable stationary phase. Due to the compound's basicity, adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the mobile phase can prevent tailing and improve spot shape. Visualization of the compound on the TLC plate can be achieved using several methods, given its functional groups.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:9:1) or Ethyl Acetate:Hexane with Triethylamine |

| Visualization Methods | Potassium Permanganate Stain: Reacts with the alcohol group to produce yellow-brown spots on a purple background. illinois.edu |

| Ninhydrin Stain: Reacts with the primary amine group upon heating to yield characteristic pink or purple spots. illinois.edu | |

| Bromocresol Green Stain: Basic compounds like this amine will appear as blue spots on a green background. illinois.edu |

Hyphenated Techniques

Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry, offer unparalleled sensitivity and specificity.

LC-MS/MS for Trace Analysis and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of compounds in complex matrices and for identifying metabolites. nih.govscispace.com The technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. scispace.com For this compound, Electrospray Ionization (ESI) in the positive ion mode is typically used, as the primary amine is readily protonated to form the [M+H]+ ion. nih.gov Quantification is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which monitors a specific precursor ion to product ion transition, ensuring high selectivity. nih.gov

| Parameter | Setting |

|---|---|

| LC System | UPLC or HPLC system (as described in Table 1) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) nih.govscispace.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Precursor Ion ([M+H]+) | m/z 160.13 uni.lu |

| Potential Product Ions | Fragments resulting from the loss of water (H₂O) or the aminopropyl group. |

| Application | Trace level quantification in biological matrices, metabolite identification. nih.gov |

GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. It is highly effective for identifying unknown volatile and semi-volatile compounds. amazonaws.com As with GC, derivatization of this compound may be necessary before analysis. The most common ionization technique in GC-MS is Electron Ionization (EI), which uses a high-energy electron beam (typically 70 eV) to generate a unique and reproducible fragmentation pattern (mass spectrum). amazonaws.com This mass spectrum acts as a chemical fingerprint, which can be compared against spectral libraries for positive identification.

| Parameter | Setting |

|---|---|

| GC System | As described in Table 2 |

| Ionization Source | Electron Ionization (EI) at 70 eV amazonaws.com |

| Mass Analyzer | Quadrupole or Ion Trap |

| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

| Application | Identification of impurities, analysis of reaction byproducts. researchgate.net |

Determination of Physicochemical Parameters Relevant to Academic Research

The determination of key physicochemical parameters is fundamental to understanding the behavior of a compound in various chemical and biological systems. For "this compound," this would involve:

pKa: The pKa value, which quantifies the acidity of the protonated amine group, could be determined using potentiometric titration or UV-Vis spectrophotometry by measuring changes in absorbance at different pH values.

Solubility Profiles: A comprehensive solubility study would involve measuring the concentration of the saturated solution in various solvents (e.g., water, buffers at different pH values, organic solvents) at a constant temperature. Techniques such as the shake-flask method followed by a suitable quantitative analysis of the supernatant would be employed.

Until such primary research is conducted and published, a detailed and scientifically robust article on the advanced analytical methodologies for "this compound" cannot be compiled.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes to Stereochemically Defined Analogs

The synthesis of 4-(2-aminopropan-2-yl)oxan-4-ol presents an opportunity for the development of novel and efficient synthetic methodologies. A key area for future research lies in the creation of stereochemically defined analogs. The two chiral centers in the molecule suggest the possibility of four stereoisomers. The development of stereoselective synthetic routes would be crucial for isolating and studying the individual properties of each stereoisomer. Research in this area could draw inspiration from established methods for the synthesis of substituted tetrahydropyrans, which are prevalent in many natural products. nih.gov The exploration of enzymatic resolutions or asymmetric catalysis could provide elegant solutions for accessing enantiomerically pure forms of the compound and its derivatives.

Exploration of Advanced Spectroscopic Probes for In Situ Analysis

Understanding the behavior of this compound in various environments necessitates the use of advanced spectroscopic techniques. Future research should focus on employing these methods for in situ analysis to monitor its stability, reactivity, and interactions in real-time. Techniques such as process NMR and Raman spectroscopy could be invaluable for tracking reaction kinetics during its synthesis or derivatization. Furthermore, advanced mass spectrometry techniques could be used to characterize transient intermediates. The predicted collision cross section values from computational models could aid in the interpretation of ion mobility-mass spectrometry data. uni.lu

Computational Design of Novel Derivatives with Predicted Reactivity

Computational chemistry offers a powerful tool for the rational design of novel derivatives of this compound with tailored properties. Density Functional Theory (DFT) and other quantum mechanical methods could be employed to predict the reactivity of the molecule, including its most likely sites for electrophilic or nucleophilic attack. Such computational studies can guide the synthesis of new analogs with enhanced stability, solubility, or specific binding affinities for biological targets. Molecular dynamics simulations could also provide insights into the conformational preferences of the oxane ring and the amino-propanol side chain, which are crucial for understanding its interactions with other molecules.

Role in Advanced Materials Science and Engineering

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it an interesting candidate for applications in materials science. scbt.com Future research could explore its use as a monomer or a cross-linking agent in the synthesis of novel polymers. The incorporation of this compound into polymer backbones could introduce hydrophilicity and potential for further functionalization. Additionally, its ability to form hydrogen bonds suggests its potential use in the development of self-healing materials or hydrogels. Surface modification of materials with this compound could also be explored to alter their surface properties, such as wettability and biocompatibility.

Expanding Scope of Molecular Interaction Studies

A significant area for future research is the investigation of the molecular interactions of this compound. nih.govtandfonline.com The presence of hydrogen bond donors (amino and hydroxyl groups) and acceptors (the oxygen atom in the oxane ring) suggests its capacity for forming intricate hydrogen-bonding networks. rsc.orgnih.gov Studies could focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to explore its potential as a bioactive agent. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) could be used to quantify the thermodynamics and kinetics of these interactions. Understanding these fundamental interactions is a prerequisite for any potential therapeutic or diagnostic application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.